3,4-diethoxy-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}benzamide
Overview
Description
3,4-Diethoxy-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide is a complex organic compound with the molecular formula C22H30N2O6S This compound is characterized by its benzamide core, which is substituted with ethoxy groups and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce nitro groups.
Reduction: The nitro groups are reduced to amines.
Sulfonation: The amine groups are then sulfonated to introduce the sulfonamide moiety.
Alkylation: The ethoxy groups are introduced through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,4-Diethoxy-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The sulfonamide moiety can be reduced to amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy groups can yield ethyl esters or carboxylic acids, while reduction of the sulfonamide moiety can produce primary amines.
Scientific Research Applications
3,4-Diethoxy-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The sulfonamide moiety can interact with enzymes and proteins, potentially inhibiting their activity. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.
Comparison with Similar Compounds
Similar Compounds
3,4-Diethoxy-N-(4-{[(3-ethoxypropyl)sulfamoyl]phenyl}benzamide: Similar structure but with a sulfamoyl group instead of an amino group.
Ethyl 4-{(3,3-diethoxy-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]amino}benzoate: Contains a hydroxypropyl group and a methylphenyl sulfonyl group.
Uniqueness
3,4-Diethoxy-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
3,4-diethoxy-N-[4-(3-ethoxypropylsulfamoyl)phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O6S/c1-4-28-15-7-14-23-31(26,27)19-11-9-18(10-12-19)24-22(25)17-8-13-20(29-5-2)21(16-17)30-6-3/h8-13,16,23H,4-7,14-15H2,1-3H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCOUXUEGSFIFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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